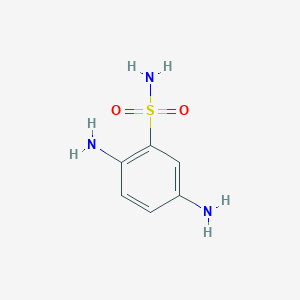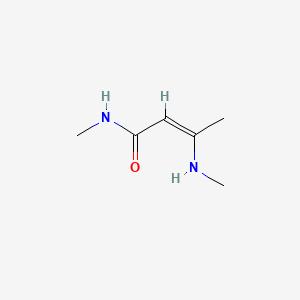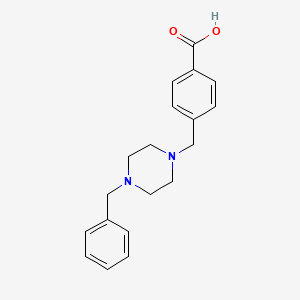![molecular formula C9H9N3O B1612272 [3-(1H-1,2,4-triazol-1-yl)phényl]méthanol CAS No. 868755-55-9](/img/structure/B1612272.png)
[3-(1H-1,2,4-triazol-1-yl)phényl]méthanol
Vue d'ensemble
Description
[3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol: is an organic compound featuring a triazole ring attached to a phenyl group, which is further connected to a methanol moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring imparts unique chemical properties, making it a versatile building block for synthesizing more complex molecules.
Applications De Recherche Scientifique
Chemistry
In chemistry, [3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol is used as a precursor for synthesizing more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring can mimic the structure of natural substrates, allowing it to bind to active sites of enzymes and inhibit their activity. This property is particularly useful in the development of new pharmaceuticals.
Medicine
In medicinal chemistry, [3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol is explored for its potential therapeutic applications. Compounds containing the triazole ring have shown promise as antifungal, antibacterial, and anticancer agents. The hydroxyl group can be modified to enhance the compound’s pharmacokinetic properties.
Industry
In the industrial sector, this compound is used in the production of polymers and materials with unique properties. The triazole ring can improve the thermal stability and mechanical strength of polymers, making them suitable for high-performance applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Direct Synthesis: One common method involves the reaction of 3-bromobenzyl alcohol with sodium azide, followed by cyclization to form the triazole ring. This reaction typically occurs under reflux conditions in the presence of a copper catalyst.
Cycloaddition Reactions: Another approach is the Huisgen 1,3-dipolar cycloaddition between azides and alkynes, known as the “click” reaction. This method is highly efficient and can be performed under mild conditions, often using copper(I) as a catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of [3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: [3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group in [3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol can be substituted with other functional groups, such as halides or ethers, using appropriate reagents like thionyl chloride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde or 3-(1H-1,2,4-Triazol-1-yl)benzoic acid.
Reduction: 3-(1H-1,2,4-Triazol-1-yl)phenylamine.
Substitution: 3-(1H-1,2,4-Triazol-1-yl)phenyl chloride or 3-(1H-1,2,4-Triazol-1-yl)phenyl ether.
Mécanisme D'action
The mechanism by which [3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol exerts its effects involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt essential biochemical pathways, resulting in the desired therapeutic effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
[3-(1H-1,2,4-Triazol-1-yl)phenyl]amine: Similar structure but with an amine group instead of a hydroxyl group.
[3-(1H-1,2,4-Triazol-1-yl)benzaldehyde: Similar structure but with an aldehyde group.
[3-(1H-1,2,4-Triazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group.
Uniqueness
What sets [3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol apart from these similar compounds is the presence of the hydroxyl group, which can participate in hydrogen bonding and increase the compound’s solubility in water. This property can enhance its bioavailability and make it more suitable for certain applications, such as drug development.
Propriétés
IUPAC Name |
[3-(1,2,4-triazol-1-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-5-8-2-1-3-9(4-8)12-7-10-6-11-12/h1-4,6-7,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSZGGXHHOYFHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NC=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00607932 | |
| Record name | [3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00607932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868755-55-9 | |
| Record name | [3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00607932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid](/img/structure/B1612208.png)


